molecular formula C25H22N2O3 B2519142 4,4'-Bis(3-aminophenoxy)benzophenone CAS No. 63948-92-5

4,4'-Bis(3-aminophenoxy)benzophenone

Cat. No. B2519142
Key on ui cas rn: 63948-92-5
M. Wt: 398.5 g/mol
InChI Key: SZOSBUBZKMVMGS-UHFFFAOYSA-N
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Patent
US05026872

Procedure details

4,4'-bis(m-aminophenoxy)benzophenone was prepared in accordance with the method of Example 1 employing 4,4'-dichlorobenzophenone and m-aminophenol as the starting materials. 26% yield of product having a melting point of about 138°-140° C. was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4'-bis(m-aminophenoxy)benzophenone
[Compound]
Name
product
Yield
26%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11](Cl)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[NH2:17][C:18]1[CH:19]=[C:20]([OH:24])[CH:21]=[CH:22][CH:23]=1>>[NH2:17][C:18]1[CH:19]=[C:20]([CH:21]=[CH:22][CH:23]=1)[O:24][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:24][C:20]3[CH:21]=[CH:22][CH:23]=[C:18]([NH2:17])[CH:19]=3)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
4,4'-bis(m-aminophenoxy)benzophenone
Type
product
Smiles
NC=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC(=CC=C3)N)C=C2)C=CC1
[Compound]
Name
product
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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